molecular formula C9H7N5OS3 B2487149 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001830-53-0

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2487149
CAS No.: 1001830-53-0
M. Wt: 297.37
InChI Key: GAJQEWRXPOWDFU-UHFFFAOYSA-N
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Description

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a urea moiety

Preparation Methods

The synthesis of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The thiophene ring can be introduced via a coupling reaction, and the urea moiety is typically formed through the reaction of an isocyanate with an amine. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The cyanomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds include other thiadiazole and thiophene derivatives, such as:

  • 1,3,4-Thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • Thiophene-2-carboxamide 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the thiadiazole and thiophene rings, as well as the urea moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS3/c10-3-5-17-9-14-13-8(18-9)12-7(15)11-6-2-1-4-16-6/h1-2,4H,5H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJQEWRXPOWDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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